molecular formula C13H13N3O2 B062725 N-(1-hydroxy-2-phenyl-6,7-dihydro-5H-benzimidazol-4-ylidene)hydroxylamine CAS No. 175136-52-4

N-(1-hydroxy-2-phenyl-6,7-dihydro-5H-benzimidazol-4-ylidene)hydroxylamine

Cat. No. B062725
CAS RN: 175136-52-4
M. Wt: 243.26 g/mol
InChI Key: FOTAKYZZXWKROI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, due to its complex benzimidazole core and hydroxylamine functionality, suggests a framework likely involved in a variety of chemical reactions and possessing distinct physical and chemical properties. Benzimidazole derivatives are known for their versatility in chemical synthesis and biological activities, which might imply similar significance for this compound.

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves condensation reactions, starting from o-phenylenediamines with carboxylic acids or their derivatives. A specific synthesis pathway for "N-(1-hydroxy-2-phenyl-6,7-dihydro-5H-benzimidazol-4-ylidene)hydroxylamine" could involve a multistep reaction starting with the formation of a benzimidazole core, followed by subsequent functionalization with a hydroxylamine group. Although direct synthesis information for this exact compound is scarce, related benzimidazole synthesis methods provide insight into potential approaches. For instance, new benzimidazole derivatives have been synthesized through condensation and cyclocondensation reactions, indicating a feasible pathway for synthesizing complex benzimidazole-based compounds like the one (Sharma, Kohli, & Sharma, 2010).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including "N-(1-hydroxy-2-phenyl-6,7-dihydro-5H-benzimidazol-4-ylidene)hydroxylamine," features a fused ring system that impacts its electronic and steric properties. The presence of the hydroxylamine group introduces additional reactivity, potentially affecting the compound's interaction with biological molecules. The structure-activity relationship (SAR) studies of similar compounds underscore the significance of the benzimidazole moiety and substituents in determining biological activity and physicochemical properties.

Chemical Reactions and Properties

Benzimidazole derivatives engage in various chemical reactions, including nucleophilic substitutions and electrophilic additions, due to the presence of nitrogen atoms and the aromatic system. The hydroxylamine functional group in the compound of interest could undergo oxidation, reduction, and condensation reactions, making it a versatile intermediate for further chemical synthesis. The reactivity of similar N-hydroxylamine and N-acetoxy derivatives of benzimidazoles with DNA, for example, illustrates the potential for complex chemical interactions and applications in biochemical contexts (Snyderwine et al., 1988).

Scientific Research Applications

DNA Interaction and Cellular Applications

One major application area is the interaction of benzimidazole derivatives with DNA, particularly in the context of fluorescent DNA staining and investigation of DNA sequence recognition and binding. The synthetic dye Hoechst 33258, which contains benzimidazole groups, binds strongly to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. This property is utilized in cellular biology for chromosome and nuclear staining, flow cytometry, and analysis of plant chromosomes. Such applications underline the significance of benzimidazole derivatives in cellular and molecular biology research (Issar & Kakkar, 2013).

Pharmacological Activities

Benzimidazole derivatives have been noted for their broad spectrum of biological activities. They are explored for antihypertensive, diuretic, anorectic, and thermoregulating effects on animals, as well as herbicidal properties. This versatility highlights their potential as starting points for rational drug design and the importance of investigating various benzimidazole-based compounds for medicinal applications (Hsu, Hu, & Liu, 2005).

Optoelectronic Materials

Research on quinazoline and pyrimidine derivatives, which share structural similarities with benzimidazoles, reveals their utility in creating novel optoelectronic materials. These materials are used in organic light-emitting diodes (OLEDs), image sensors, and dye-sensitized solar cells. The incorporation of benzimidazole and related fragments into π-extended conjugated systems enhances electroluminescent properties, underlining the role of such compounds in the development of advanced materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Fungicidal and Chemotherapeutic Applications

Benzimidazole fungicides represent another significant application area. These compounds are specific inhibitors of microtubule assembly, acting by binding to the tubulin molecule. This mechanism is exploited in agriculture and veterinary medicine, as well as in experimental cancer chemotherapy, offering insights into the development of treatments targeting microtubule assembly (Davidse, 1986).

Analytical Methods

The development of analytical and bioanalytical methods for estimating pharmacologically active compounds, including those related to benzimidazoles, is crucial for understanding their pharmacokinetics and pharmacodynamics. Such research supports the clinical application of these compounds and aids in the design of new therapeutic agents (Sharma, Hatware, Bhadane, & Patil, 2021).

properties

IUPAC Name

N-(1-hydroxy-2-phenyl-6,7-dihydro-5H-benzimidazol-4-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c17-15-10-7-4-8-11-12(10)14-13(16(11)18)9-5-2-1-3-6-9/h1-3,5-6,17-18H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTAKYZZXWKROI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=NO)C1)N=C(N2O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352440
Record name N-(1-hydroxy-2-phenyl-6,7-dihydro-5H-benzimidazol-4-ylidene)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-hydroxy-2-phenyl-6,7-dihydro-5H-benzimidazol-4-ylidene)hydroxylamine

CAS RN

175136-52-4
Record name 1,5,6,7-Tetrahydro-1-hydroxy-2-phenyl-4H-benzimidazol-4-one oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175136-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1-hydroxy-2-phenyl-6,7-dihydro-5H-benzimidazol-4-ylidene)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.